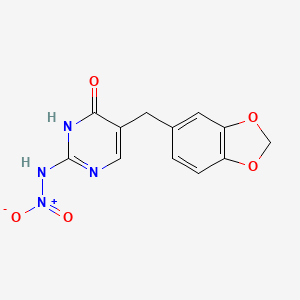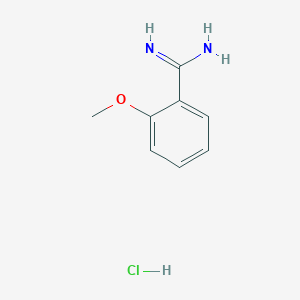
2-Methoxy-benzamidine
Overview
Description
2-Methoxy-benzamidine is an organic compound characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and an amidine group (-C(=NH)NH2) attached to the same ring
Mechanism of Action
Target of Action
Benzimidazole derivatives, which are structurally similar to 2-methoxy-benzamidine, are known to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, allowing them to easily interact with the biopolymers of living systems .
Mode of Action
It’s worth noting that benzimidazole derivatives have been shown to substitute guanidinium groups in receptor molecules designed as phosphoryl transfer catalysts . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the biochemical activity of these targets.
Biochemical Pathways
This compound may affect the Hedgehog (Hh) signaling pathway, as suggested by studies on 2-methoxybenzamide derivatives . The Hh pathway is fundamental in regulating embryonic development and maintaining homeostasis of adult tissues . Abnormal activation of the Hh pathway can facilitate tumorigenesis and metastasis .
Pharmacokinetics
Benzamidines, a class of compounds to which this compound belongs, are known to be prominent pharmacophores in several classes of drugs, including anti-infectives . The ADME properties of this compound and their impact on bioavailability would need further investigation.
Result of Action
Benzimidazole derivatives have been shown to have a wide range of biological properties, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic effects . It’s plausible that this compound might have similar effects.
Action Environment
The presence of electron-donating groups (oh, ome, –nme 2, –o–ch 2 –c 6 h 5) has been shown to significantly increase the anticancer activity of benzimidazole derivatives, while the presence of electron-withdrawing groups (–no 2, –cf 3) decreased the ability of inhibition . This suggests that the chemical environment could influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-benzamidine typically involves the reaction of 2-methoxybenzonitrile with ammonia or an amine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the reduction of the nitrile group to an amidine group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to ensure the purity and yield of the final product, such as recrystallization and chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-benzamidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amidine group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: 2-Methoxybenzaldehyde or 2-Methoxybenzoic acid.
Reduction: 2-Methoxybenzylamine.
Substitution: Various substituted benzamidines depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-benzamidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for proteases.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Benzamidine: A parent compound with similar protease inhibitory properties.
2-Methoxybenzamide: Another derivative with a methoxy group but different functional properties.
2-Methoxybenzonitrile: A precursor in the synthesis of 2-Methoxy-benzamidine.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group enhances its solubility and stability, while the amidine group provides strong binding affinity to enzyme active sites .
Properties
IUPAC Name |
2-methoxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKBLRSZGQAWBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51818-19-0 | |
| Record name | 2-Methoxy-benzamidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

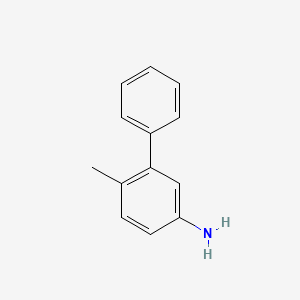


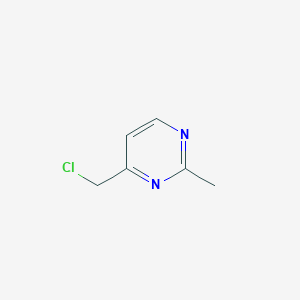
![4,7-Dimethoxy-1H-benzo[D]imidazole](/img/structure/B1610536.png)
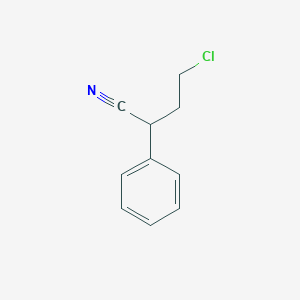
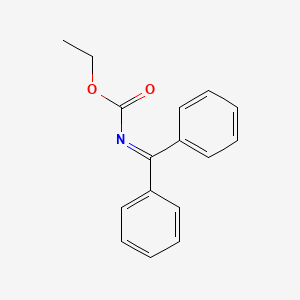

![5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine](/img/structure/B1610540.png)


